

An In-Depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-isopropylthiazole-4-carboxylate*

Cat. No.: *B160714*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **Ethyl 2-isopropylthiazole-4-carboxylate**. It includes a detailed, plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis. While specific experimental data for this compound is not widely available in the current literature, this guide compiles its known properties and presents comparative spectroscopic data from closely related analogs to aid in its characterization. Furthermore, the broader context of thiazole derivatives in drug development is discussed, highlighting their diverse biological activities and potential as therapeutic agents.

Chemical Structure and Properties

Ethyl 2-isopropylthiazole-4-carboxylate possesses a central five-membered thiazole ring substituted with an isopropyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of **Ethyl 2-isopropylthiazole-4-carboxylate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO ₂ S	
Molecular Weight	199.27 g/mol	
CAS Number	133047-44-6	
Appearance	Solid (predicted)	
SMILES	O=C(OCC)C1=CSC(C(C)C)=N 1	
InChI	1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3	
InChI Key	AQWWEQDAHKVXMK-UHFFFAOYSA-N	

Note: Physical properties such as melting point and boiling point have not been extensively reported in the literature for this specific compound.

Synthesis

The most common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.^{[1][2]} This reaction involves the condensation of a thioamide with an α -haloketone or α -haloester. For **Ethyl 2-isopropylthiazole-4-carboxylate**, the logical precursors would be isobutyramide (or more likely, the corresponding thioamide, isothiobutyramide) and ethyl bromopyruvate.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from isobutyramide, which is first converted to isothiobutyramide, followed by the Hantzsch cyclization.

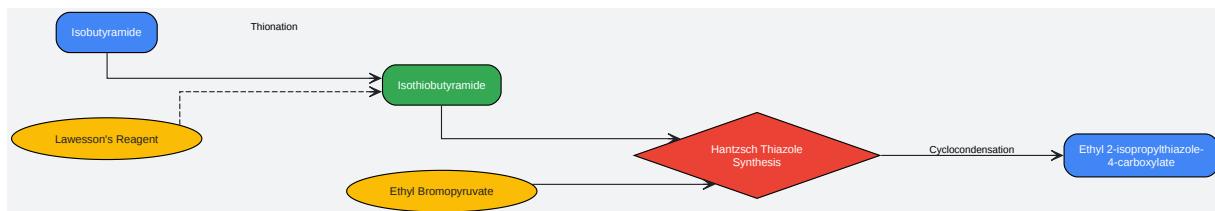
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Figure 1: Proposed synthesis workflow for **Ethyl 2-isopropylthiazole-4-carboxylate**.

Detailed Experimental Protocol (Plausible)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and may require optimization.

Step 1: Synthesis of Isothiobutyramide

- To a stirred solution of isobutyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
- Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield isothiobutyramide.

Step 2: Synthesis of **Ethyl 2-isopropylthiazole-4-carboxylate**

- Dissolve isothiobutyramide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

- To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
- After the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude product by column chromatography to obtain **Ethyl 2-isopropylthiazole-4-carboxylate**.

Spectroscopic Characterization (Analog-Based)

While specific spectroscopic data for **Ethyl 2-isopropylthiazole-4-carboxylate** is not readily available, the following tables present data for structurally similar compounds to provide an expected range for characterization.

Table 2: Comparative ^1H NMR Data of Related Thiazole Derivatives

Compound	Chemical Shift (δ , ppm) and Multiplicity
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate	9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[3]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[3]
Expected for Target Compound	A singlet for the thiazole proton, a septet for the isopropyl CH, a doublet for the isopropyl CH_3 , a quartet for the ethyl CH_2 , and a triplet for the ethyl CH_3 .

Table 3: Comparative ^{13}C NMR Data of Related Thiazole Derivatives

Compound	Chemical Shift (δ , ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate	165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[3]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[3]
Expected for Target Compound	Peaks corresponding to the carboxyl, thiazole ring carbons, isopropyl carbons, and ethyl ester carbons.

Table 4: Comparative IR and MS Data of a Related Thiazole Derivative

Spectroscopic Technique	Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
IR (KBr, cm^{-1})	3639, 2967, 1896, 1608, 1223[3]
MS (m/z)	260 (M^+)[3]

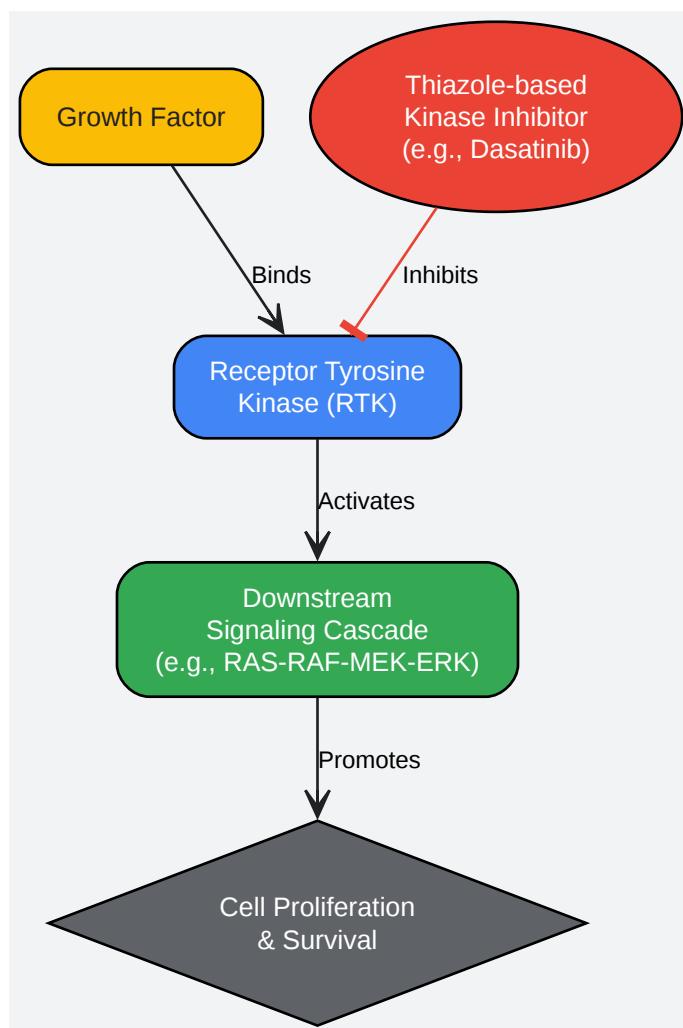
Role in Drug Discovery and Development

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[5][6]

While the specific biological activity of **Ethyl 2-isopropylthiazole-4-carboxylate** has not been extensively studied, its structural components suggest potential for further derivatization to create novel therapeutic agents. The isopropyl group can influence lipophilicity and binding interactions, while the ethyl carboxylate group provides a handle for further chemical modifications, such as amidation to generate a diverse library of compounds for screening.

Example Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors

Many thiazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.



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Figure 2: Simplified signaling pathway targeted by thiazole-based kinase inhibitors.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to a downstream signaling cascade that promotes cell proliferation and survival. A thiazole-based kinase inhibitor can block this pathway by inhibiting the receptor, thereby preventing the

uncontrolled cell growth seen in cancer. This serves as a conceptual framework for how derivatives of **Ethyl 2-isopropylthiazole-4-carboxylate** could potentially be developed into targeted therapies.

Conclusion

Ethyl 2-isopropylthiazole-4-carboxylate is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related structures. The proven importance of the thiazole scaffold in medicine underscores the potential of this and similar compounds as starting points for the development of novel therapeutic agents. Further research into the biological activities of this and its derivatives is warranted.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

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